molecular formula C18H14FOP B13112634 (4-Fluorophenyl)diphenylphosphine oxide

(4-Fluorophenyl)diphenylphosphine oxide

Cat. No.: B13112634
M. Wt: 296.3 g/mol
InChI Key: PKALGKRBICPQDL-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)diphenylphosphine oxide is an organophosphorus compound of significant interest in scientific research and development. Its structure, featuring a pentavalent phosphorus atom with a P=O bond, contributes to high chemical stability and strong hydrogen-bond acceptor capabilities, which can influence the solubility and metabolic stability of derived compounds . This reagent serves as a key building block in diverse fields. In Medicinal Chemistry , phosphine oxide-functionalized heterocycles are investigated for their biological activity. Research has explored the synthesis of phosphine oxide-indenoquinoline hybrids that demonstrate potent inhibition of the topoisomerase I (TOP1) enzyme and exhibit selective cytotoxicity against various cancer cell lines, showing a promising therapeutic window by not harming non-cancerous cells in vitro . Furthermore, phosphine oxide-based isoindolinones have been studied for their in vitro cytotoxicity and antibacterial properties . In Materials Science , phosphine oxide derivatives are crucial for synthesizing high-performance polymers. These compounds are incorporated into poly(arylene ether)s to impart valuable characteristics such as high thermal stability, flame retardancy, and adhesion to metal substrates, making them suitable for advanced engineering and membrane applications . In Synthetic Chemistry , the phosphine oxide group is a versatile handle. It can be used to introduce diphenylphosphino substituents via Buchwald-Hartwig coupling reactions or be transformed into other valuable organophosphorus species. For instance, it can be deoxygenated to the corresponding phosphine, which is a precursor for ligand synthesis , or directly converted into thiophosphate derivatives through reactions with sulfonyl chlorides under mild, metal-free conditions . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14FOP

Molecular Weight

296.3 g/mol

IUPAC Name

1-diphenylphosphoryl-4-fluorobenzene

InChI

InChI=1S/C18H14FOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H

InChI Key

PKALGKRBICPQDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Chemical and Physical Properties of 4 Fluorophenyl Diphenylphosphine Oxide

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons on the phenyl and fluorophenyl rings.

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will provide information on the different carbon environments within the molecule, including the carbon atoms directly bonded to phosphorus and fluorine.

³¹P NMR: The phosphorus-31 nuclear magnetic resonance spectrum is a key technique for characterizing organophosphorus compounds and will show a characteristic chemical shift for the phosphine (B1218219) oxide phosphorus atom.

¹⁹F NMR: The fluorine-19 nuclear magnetic resonance spectrum will exhibit a signal corresponding to the fluorine atom on the fluorophenyl group.

Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band characteristic of the P=O stretching vibration, typically in the region of 1150-1250 cm⁻¹.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For (4-Fluorophenyl)diphenylphosphine oxide, various NMR techniques, including ¹H, ³¹P, ¹³C, and ¹⁹F NMR, are utilized to probe the different nuclei within the molecule, offering a comprehensive picture of its atomic arrangement and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of this compound, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic protons. The spectrum displays a series of multiplets in the aromatic region, generally between δ 7.14 and 7.72 ppm. These signals correspond to the protons on the two unsubstituted phenyl rings and the 4-fluorophenyl group. The complex splitting patterns arise from both proton-proton (H-H) and proton-phosphorus (H-P) couplings.

Detailed analysis of the ¹H NMR spectrum shows:

A multiplet observed between δ 7.65 and 7.72 ppm can be attributed to the six protons of the two phenyl groups that are in ortho and para positions relative to the phosphine (B1218219) oxide group, as well as two protons from the 4-fluorophenyl ring.

Signals appearing in the range of δ 7.46 to 7.60 ppm correspond to the remaining four protons of the phenyl groups (meta positions) and two protons of the 4-fluorophenyl ring.

A multiplet around δ 7.14 to 7.21 ppm is assigned to the two protons on the 4-fluorophenyl ring that are ortho to the fluorine atom. researchgate.net

¹H NMR Spectroscopic Data for this compound in CDCl₃. researchgate.net
Chemical Shift (δ) [ppm]MultiplicityAssignment
7.65 - 7.72m6H, Phenyl H (ortho, para) + 4-Fluorophenyl H
7.55 - 7.60m2H, Phenyl H (meta)
7.46 - 7.52m4H, Phenyl H (meta) + 4-Fluorophenyl H
7.14 - 7.21m2H, 4-Fluorophenyl H (ortho to F)

Phosphorus Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. For this compound in CDCl₃, a single signal is observed, which is characteristic of a pentavalent phosphorus atom in a phosphine oxide environment. The chemical shift is reported to be at approximately δ 28.4 ppm. researchgate.net This value is consistent with the presence of three aryl groups attached to the phosphoryl center.

³¹P NMR Spectroscopic Data for this compound in CDCl₃. researchgate.net
Chemical Shift (δ) [ppm]Solvent
28.4CDCl₃

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum of this compound in CDCl₃ exhibits several signals in the aromatic region, with their chemical shifts and splitting patterns influenced by coupling to both phosphorus (¹³C-¹³P) and fluorine (¹³C-¹⁹F) nuclei.

Key features of the ¹³C NMR spectrum include:

The carbon atom of the 4-fluorophenyl ring directly bonded to the fluorine atom shows a large C-F coupling constant and appears as a doublet of doublets at approximately δ 165.1 ppm (J = 253.5, 3.3 Hz). researchgate.net

The carbon atoms directly bonded to the phosphorus atom (ipso-carbons) show significant C-P coupling. The ipso-carbon of the phenyl rings appears as a doublet around δ 132.4 ppm with a large coupling constant (J = 105.0 Hz). researchgate.net The ipso-carbon of the 4-fluorophenyl ring is observed as a doublet of doublets around δ 128.6 ppm (J = 106.8, 3.5 Hz). researchgate.net

Other aromatic carbons appear as doublets or doublet of doublets with smaller coupling constants, reflecting their proximity to the phosphorus and fluorine atoms. For instance, the ortho-carbons of the phenyl rings are observed at δ 132.0 ppm (d, J = 10.0 Hz), and the para-carbon at δ 132.1 ppm (d, J = 2.9 Hz). researchgate.net The carbons of the 4-fluorophenyl ring ortho to the phosphorus atom are seen at δ 134.6 ppm (dd, J = 11.4, 8.6 Hz), while those ortho to the fluorine atom are at δ 115.9 ppm (dd, J = 21.7, 13.2 Hz). researchgate.net

¹³C NMR Spectroscopic Data for this compound in CDCl₃. researchgate.net
Chemical Shift (δ) [ppm]Multiplicity and Coupling Constants (J) [Hz]Assignment
165.1dd, J = 253.5, 3.3C-F of 4-Fluorophenyl ring
134.6dd, J = 11.4, 8.6C-ortho to P of 4-Fluorophenyl ring
132.4d, J = 105.0C-ipso of Phenyl rings
132.1d, J = 2.9C-para of Phenyl rings
132.0d, J = 10.0C-ortho of Phenyl rings
128.6d, J = 11.8C-meta of Phenyl rings
128.6dd, J = 106.8, 3.5C-ipso of 4-Fluorophenyl ring
115.9dd, J = 21.7, 13.2C-ortho to F of 4-Fluorophenyl ring

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. While specific experimental data for this compound is not widely reported in the provided search results, the analysis of related compounds such as tris(4-fluorophenyl)phosphine (B91858) oxide shows characteristic signals in the ¹⁹F NMR spectrum. For tris(4-fluorophenyl)phosphine oxide, a signal is observed which confirms the presence of the fluorine atom on the phenyl ring. The precise chemical shift and any coupling to phosphorus would provide valuable structural information.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory.

The most prominent peaks in the FTIR spectrum include:

A strong absorption band corresponding to the P=O stretching vibration, which is a hallmark of phosphine oxides. This peak is typically observed in the region of 1182-1228 cm⁻¹. researchgate.net

Bands associated with the P-C (aryl) stretching vibrations are found around 1439 cm⁻¹. researchgate.net

The C-F stretching vibration of the fluorophenyl group gives rise to a characteristic absorption, typically in the range of 1093 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. For this compound, peaks are noted at 1593 cm⁻¹ and 1496 cm⁻¹. researchgate.net

Characteristic out-of-plane bending vibrations for substituted benzene (B151609) rings are also present, such as those at 843, 829, 752, 727, and 696 cm⁻¹. researchgate.net

FTIR Spectroscopic Data for this compound (ATR). researchgate.net
Wavenumber (cm⁻¹)Assignment
1593Aromatic C=C stretching
1496Aromatic C=C stretching
1439P-C (aryl) stretching
1228P=O stretching
1182P=O stretching
1120In-plane C-H bending
1093C-F stretching
843Out-of-plane C-H bending
829Out-of-plane C-H bending
752Out-of-plane C-H bending
727Out-of-plane C-H bending
696Out-of-plane C-H bending
544Ring deformation
521Ring deformation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural details through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to accurately determine the molecular mass of the compound.

For this compound, the theoretical monoisotopic mass is 296.0766 g/mol . In positive ion mode ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺. Experimental data from HRMS analysis has shown the detection of this ion at a mass-to-charge ratio (m/z) that closely corresponds to the theoretical value of 297.0844, confirming the elemental composition of C₁₈H₁₅FOP.

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) provides insight into its structural stability and the connectivity of its constituent parts. While specific fragmentation data for this exact molecule is not widely published, the fragmentation behavior can be reliably inferred from the well-documented analysis of the closely related compound, triphenylphosphine (B44618) oxide (TPPO).

In the MS/MS analysis of protonated TPPO ([C₁₈H₁₅OP+H]⁺, m/z 279.09), characteristic fragment ions are observed due to the cleavage of the phosphorus-carbon bonds. The fragmentation of protonated this compound is expected to follow similar pathways, influenced by the presence of the electron-withdrawing fluorine atom. Key fragmentation processes would include the loss of the phenyl and fluorophenyl rings.

A plausible fragmentation pathway would involve the initial loss of a neutral benzene molecule (C₆H₆) or a fluorobenzene (B45895) molecule (C₆H₅F). The stability of the resulting fragment ions often dictates the most probable fragmentation routes. The primary fragments would likely correspond to the diphenylphosphinoyl cation, the (4-fluorophenyl)phenylphosphinoyl cation, and ions resulting from the cleavage of the aromatic rings themselves.

Table 1: Predicted Major Fragment Ions of this compound in MS/MS

Precursor Ion (m/z) Predicted Fragment Ion Neutral Loss Notes on Fragmentation Pathway
297.08 ([M+H]⁺)C₁₂H₁₀OP⁺C₆H₅F (Fluorobenzene)Cleavage of the P-C(fluorophenyl) bond.
297.08 ([M+H]⁺)C₁₂H₉FOP⁺C₆H₆ (Benzene)Cleavage of a P-C(phenyl) bond.
297.08 ([M+H]⁺)C₆H₄P⁺C₁₂H₁₀O + HFComplex rearrangement and fragmentation.
297.08 ([M+H]⁺)C₆H₅⁺C₁₂H₉FOPLoss of the diphenylphosphine (B32561) oxide moiety with charge retention on the phenyl group.
297.08 ([M+H]⁺)C₆H₄F⁺C₁₂H₁₀OPLoss of the diphenylphosphine oxide moiety with charge retention on the fluorophenyl group.

This table is based on established fragmentation principles for related organophosphorus compounds.

Advanced Chromatographic Techniques in Purity Assessment and Identification

Advanced chromatographic techniques are essential for the separation, identification, and purity assessment of this compound, particularly in complex matrices such as reaction mixtures or final product formulations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aryl phosphine oxides due to its high resolution and versatility. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method utilizes a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970) column, and a polar mobile phase.

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of the target compound from impurities with varying polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl and fluorophenyl rings exhibit strong absorbance in the UV region (typically around 254 nm and 275 nm). nih.gov The retention time of this compound under specific HPLC conditions serves as a key identifier, while the peak area provides quantitative information for purity assessment.

Table 2: Typical HPLC Parameters for Aryl Phosphine Oxide Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water (often with a buffer like ammonium (B1175870) acetate)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient or Isocratic
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detection UV at 254 nm or 275 nm
Injection Volume 5 - 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the unambiguous identification and sensitive quantification of this compound. researchgate.net The HPLC system separates the compound from other components in the sample before it enters the mass spectrometer. This is particularly useful for confirming the identity of the peak observed in the chromatogram.

Using an ESI source, the analyte is ionized as it elutes from the column, and the mass spectrometer detects the protonated molecule [M+H]⁺ at m/z 297.08. researchgate.net This provides a high degree of specificity that is absent in UV detection alone. Furthermore, LC-MS/MS can be used for structural confirmation by selecting the precursor ion (m/z 297.08) and inducing fragmentation to produce a characteristic pattern of product ions, as detailed in the mass spectrometry section. This technique is invaluable for impurity profiling, where it can identify and tentatively characterize unknown related substances.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in dramatically improved resolution, sensitivity, and speed of analysis compared to conventional HPLC.

For the purity assessment of this compound, a UPLC method would offer faster analysis times, often under 5 minutes, and sharper, taller peaks, leading to lower limits of detection. nih.gov The fundamental principles of separation remain the same as in HPLC, with reversed-phase columns (e.g., C18) and mobile phases like acetonitrile/water mixtures being standard. nih.gov The increased efficiency of UPLC allows for a more detailed and accurate assessment of product purity, capable of separating closely related impurities that might co-elute under standard HPLC conditions.

Table 3: Illustrative UPLC Parameters for Organophosphorus Compound Analysis

Parameter Condition
Column HSS C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium acetate (B1210297) in water
Mobile Phase B 10 mM Ammonium acetate in methanol
Elution Mode Gradient
Flow Rate 0.25 mL/min
Column Temperature 40 °C
Detection UV at 254 nm / 275 nm or Mass Spectrometry
Injection Volume 1 - 10 µL

This table is based on a published method for other organophosphorus compounds and is representative of a starting point for this compound analysis. nih.gov

Computational Investigations of 4 Fluorophenyl Diphenylphosphine Oxide

Quantum-Chemical Modeling of Electronic Structure

Quantum-chemical modeling is fundamental to understanding the distribution of electrons within a molecule, which dictates its physical and chemical properties. For (4-Fluorophenyl)diphenylphosphine oxide, these models help elucidate its stability, spectroscopic signatures, and intrinsic reactivity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylphosphine (B32561) oxide moiety, while the LUMO would likely be distributed across the aromatic rings, influenced by the electron-withdrawing fluorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity and greater polarizability. Computational analysis provides precise energy values for these orbitals, allowing for the prediction of the molecule's behavior in chemical reactions.

Table 1: Conceptual Frontier Molecular Orbital Properties This table is illustrative of the data that would be generated from the DFT calculations mentioned in the literature.

ParameterDescriptionExpected Significance for this compound
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
Energy Gap (ΔE, eV)Difference between LUMO and HOMO energies (ELUMO - EHOMO)Correlates with chemical reactivity and kinetic stability.

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model. Vibrational frequency calculations can predict the Infrared (IR) spectrum, identifying characteristic peaks corresponding to specific bond vibrations, such as the prominent P=O stretch. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.

Experimental NMR data for this compound have been reported, providing a benchmark for theoretical predictions. rsc.org The calculated spectra from the M06-2X level of theory would be expected to show good agreement with these established values. acs.orgnih.gov

Table 2: Reported Experimental NMR Data for this compound

NucleusSolventChemical Shift (δ, ppm)Reference
31PCDCl328.5 acs.orgnih.gov
31PCDCl328.27 rsc.org
13CCDCl3165.01, 134.55, 132.28, 132.07, 131.97, 128.56, 115.86 rsc.org
1HCDCl37.62-7.68, 7.50-7.54, 7.41-7.46, 7.10-7.14 rsc.org

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional arrangement of atoms in a molecule is crucial to its function and reactivity. Computational geometry optimization seeks to find the lowest energy conformation of a molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles associated with the most stable arrangement of its phenyl rings relative to the central phosphorus atom.

The molecule possesses a tetrahedral phosphorus center. The geometry is not perfectly symmetrical due to the presence of the fluorine substituent on one of the phenyl rings. DFT calculations, such as those performed at the M06-2X level, provide a detailed picture of this optimized geometry. acs.orgnih.gov The results of such calculations would include the exact P=O, P-C, C-F, C-C, and C-H bond lengths and the angles between them, offering a definitive structural model of the molecule in the gas phase or in solution.

Theoretical Studies on Intermolecular Interactions

This compound can engage in various non-covalent interactions that govern its properties in the condensed phase, such as its crystal packing and solubility. The highly polar phosphine (B1218219) oxide group (P=O) is a strong hydrogen bond acceptor. Theoretical studies can model and quantify these interactions. Potential intermolecular forces include:

Dipole-dipole interactions: Arising from the strong dipole moment of the P=O bond.

Hydrogen bonding: The phosphoryl oxygen can act as an acceptor for weak C-H···O hydrogen bonds.

π-π stacking: Interactions between the aromatic phenyl rings.

Halogen-related interactions: The fluorine atom can participate in weak C-H···F interactions.

Computational tools like Non-Covalent Interaction (NCI) analysis can visualize and characterize these weak interactions, revealing their role in the supramolecular assembly of the compound.

Computational Assessment of Reactivity and Selectivity

Beyond FMO analysis, computational chemistry offers other tools to predict a molecule's reactivity. A Molecular Electrostatic Potential (MEP) map, for instance, illustrates the charge distribution across the molecule's surface. For this compound, the MEP map would show a region of high negative potential (typically colored red) around the phosphoryl oxygen, identifying it as the primary site for electrophilic attack. Conversely, regions of positive potential (blue) would indicate sites susceptible to nucleophilic attack.

Furthermore, calculated reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. These parameters help in predicting how this compound will behave in different chemical environments and in understanding the selectivity of its reactions.

Coordination Chemistry and Ligand Design

(4-Fluorophenyl)diphenylphosphine Oxide as a Ligand in Metal Complexes

This compound functions as a versatile ligand in the formation of metal complexes, primarily through the coordination of its phosphoryl oxygen atom to a metal center. The electronic and steric properties of this ligand play a crucial role in determining the structure and stability of the resulting complexes.

Ligand Properties and Coordination Modes

Phosphine (B1218219) oxides, in general, are considered hard Lewis bases and typically bind to hard metal centers through an M-O bond. wikipedia.org The introduction of a fluorine atom at the para-position of one of the phenyl rings in this compound influences its electronic character. The fluorine atom is highly electronegative, which can lead to a slight electron-withdrawing effect, potentially modulating the basicity of the phosphoryl oxygen.

While specific crystal structures of metal complexes containing solely this compound as a ligand are not extensively detailed in the reviewed literature, insights can be drawn from structurally similar fluorinated phosphine oxides. For instance, the crystal structure of 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide reveals the importance of intermolecular interactions, such as weak hydrogen bonds and lone pair-π interactions, in its solid-state arrangement. nih.govnih.gov In this related compound, two independent molecules are present in the asymmetric unit with slightly different P=O bond lengths, a phenomenon attributed to different intermolecular hydrogen bonding environments. nih.govnih.gov This suggests that the coordination environment around the phosphoryl oxygen in this compound complexes could also be influenced by subtle intermolecular forces.

The coordination of phosphine oxides to a metal center typically results in a slight elongation of the P=O bond by approximately 2%, which is consistent with the stabilization of the ionic resonance structure upon complexation. wikipedia.org

Stabilization of Metal Complexes

Phosphine oxides can act as stabilizing ligands for metal catalysts, preventing their decomposition through mechanisms like oxidation or agglomeration. nih.gov This stabilizing effect is particularly beneficial in catalytic reactions where the active metallic species might be prone to precipitation or deactivation. The coordination of the phosphine oxide, though often weak and labile, can maintain a constant catalyst loading in the reaction mixture, leading to more reproducible and efficient catalytic cycles. nih.gov

Design of Phosphine Oxide-Based Ligands for Transition Metal Catalysis

The phosphine oxide moiety is a valuable component in the design of more complex ligands for transition metal catalysis, including chiral variants and multifunctional P,N-ligands.

Chiral Phosphine Oxide Ligands

The development of chiral phosphine ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds. dicp.ac.cn While the direct synthesis of P-chiral phosphine oxides can be challenging, they are valuable precursors to P-chiral phosphine ligands. wikipedia.org The phosphine oxide can serve as a protecting group, facilitating the synthesis and separation of diastereomeric intermediates, which can then be reduced to the desired chiral phosphine.

Although specific examples detailing the use of this compound in the synthesis of chiral ligands were not prominent in the reviewed literature, the principles of designing such ligands are well-established. The introduction of a fluorophenyl group could influence the electronic properties and the steric environment of the resulting chiral catalyst, potentially impacting its enantioselectivity and catalytic activity.

Neutral P,N-Ligands Incorporating Fluorinated Phosphine Oxide Moieties

Neutral P,N-ligands, which contain both a "soft" phosphorus donor and a "hard" nitrogen donor, are a significant class of ligands in coordination chemistry and catalysis. nih.gov The incorporation of a phosphine oxide group, a "hard" oxygen donor, in place of or in addition to a phosphine group can create hemilabile ligands. wikipedia.orgresearchgate.net These ligands can coordinate to a metal center through both donor atoms, but one of the bonds (typically the M-O bond) can dissociate more easily, creating a vacant coordination site for substrate binding during a catalytic cycle.

The synthesis of P,N-ligands often involves the formation of P-C or P-N bonds. nih.gov While specific syntheses of neutral P,N-ligands incorporating the this compound moiety are not explicitly detailed, the general synthetic strategies for creating such hybrid ligands are applicable. nih.gov The fluorinated phenyl group could potentially influence the coordination properties and the catalytic performance of the resulting metal complexes.

Metallophilic Interactions in Hetero-binuclear Complexes

Metallophilic interactions, which are weak attractive forces between closed-shell metal ions, play a crucial role in the structure and properties of polynuclear metal complexes. Phosphine-based ligands, including those with fluorine substituents, have been instrumental in the construction of hetero-binuclear complexes exhibiting such interactions.

A notable example involves the use of a fluorinated phosphine ligand, 2-(diphenylphosphino)pentafluorobenzene (2-C6F4PPh2), to bridge two different metal centers, palladium and a coinage metal (Cu, Ag, or Au). nih.gov In these heterobinuclear complexes, of the general formula [(Me3P)2Pd(μ-2-C6F4PPh2)2MCl], the two phosphine ligands bridge the Pd and M centers. nih.gov

Single-crystal X-ray diffraction studies of these complexes have revealed short metal-metal separations, indicative of attractive metallophilic interactions. nih.gov The observed metal-metal distances are presented in the table below.

ComplexMetal-Metal BondDistance (Å)
[(Me3P)2Pd(μ-2-C6F4PPh2)2CuCl]Pd-Cu2.7707(11)
[(Me3P)2Pd(μ-2-C6F4PPh2)2AgCl]Pd-Ag2.8653(4)
[(Me3P)2Pd(μ-2-C6F4PPh2)2AuCl]Pd-Au2.9423(3)

Influence of Fluorination on Ligand Electronic and Steric Properties

The introduction of fluorine atoms into the aryl rings of triarylphosphine oxide ligands, such as in this compound, exerts a discernible influence on the ligand's electronic and steric characteristics. These modifications are crucial in the context of coordination chemistry and ligand design, as they can modulate the properties of the resulting metal complexes, including their stability, reactivity, and catalytic activity.

Electronic Properties

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett parameters (σ). The Hammett para-substituent constant (σp) for fluorine is +0.06. This positive value indicates that the fluorine atom is weakly electron-withdrawing when positioned at the para position of the phenyl ring. This electron-withdrawing nature stems from the high electronegativity of fluorine, which induces a dipole moment in the C-F bond, pulling electron density away from the aromatic ring and, consequently, from the phosphorus center.

This inductive withdrawal of electron density by the fluorine atom in this compound makes the phosphorus atom more electropositive compared to that in the non-fluorinated analogue, triphenylphosphine (B44618) oxide. As a result, the oxygen atom in this compound is a slightly weaker Lewis base. This reduction in basicity can affect the strength of the coordination bond to a metal center. In general, more electron-donating ligands form stronger bonds with metal centers, while electron-withdrawing groups can lead to weaker coordination.

A comparative summary of the relevant electronic parameters is presented in Table 1.

Table 1: Comparison of Electronic Parameters

Compound Substituent Hammett Constant (σ~p~) Electronic Effect
Triphenylphosphine oxide -H 0.00 Neutral
This compound -F +0.06 Weakly Electron-Withdrawing

Steric Properties

The steric bulk of a phosphine ligand is commonly quantified by its Tolman cone angle (θ). The Tolman cone angle is a measure of the solid angle subtended by the ligand at a standard metal-phosphorus distance. For triphenylphosphine, the accepted Tolman cone angle is 145°.

Research on a series of tris-arylphosphine oxides has indicated that while electronic effects of substituents have a minimal impact on the configurational stability of these propeller-like molecules, steric effects play a more dominant role. This underscores the importance of the steric parameter in ligand design.

Based on the available data for closely related compounds, the steric parameters for this compound can be reasonably compared to its non-fluorinated counterpart as shown in Table 2.

Table 2: Comparison of Steric Parameters

Compound Tolman Cone Angle (θ) Steric Profile
Triphenylphosphine oxide 145° Standard
This compound ~145° (estimated) Essentially Unchanged

Catalytic Applications of 4 Fluorophenyl Diphenylphosphine Oxide and Its Analogues

Lewis Acid-Promoted Organic Transformations

There is no specific information in the reviewed literature detailing the use of (4-Fluorophenyl)diphenylphosphine oxide as a promoter for Lewis acid-mediated organic transformations. In a broader context, phosphine (B1218219) oxides can act as Lewis bases, and highly electrophilic fluorophosphonium cations derived from phosphines have been shown to act as potent Lewis acids. These fluorinated phosphonium (B103445) salts can catalyze reactions such as hydrodefluorination and hydrosilylation. The Lewis acidity is influenced by the electron-withdrawing nature of the substituents on the phosphorus atom. While the fluorine substituent on the phenyl ring in this compound would have an electronic effect, its specific application as a Lewis acid promoter is not documented.

Transition Metal-Catalyzed Reactions

Phosphine oxides can serve as ligands in transition metal catalysis, influencing the outcome of various reactions. However, specific studies detailing the application of this compound as a ligand in the following reactions are not available.

Hydroformylation Reactions

While phosphine oxides are generally considered poor ligands for carbonylation catalysts, some mixed amino phosphine oxide ligands have demonstrated high reactivity and selectivity in the rhodium-catalyzed hydroformylation of styrene. There is no specific data available on the performance of this compound as a ligand in hydroformylation reactions.

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Negishi)

Secondary phosphine oxides are known to be versatile ligands in transition metal-catalyzed cross-coupling reactions. They can exist in tautomeric forms and are configurationally stable, which is beneficial for catalysis. However, the literature does not provide specific examples or data on the use of this compound as a ligand in Suzuki-Miyaura, Sonogashira, or Negishi cross-coupling reactions.

Asymmetric Catalysis Utilizing Chiral Fluorinated Phosphine Oxide Ligands

Chiral phosphine oxides have emerged as important ligands in asymmetric catalysis. The synthesis of P-chiral phosphine oxides is an active area of research, with methods developed for their efficient and highly diastereoselective preparation. These chiral ligands are utilized in various asymmetric transformations. There is no information available on chiral analogues of this compound being used in asymmetric catalysis.

Phosphine Oxide Catalyzed Annulation Reactions

Phosphine-catalyzed annulation reactions are a well-established method for the synthesis of various carbo- and heterocyclic compounds. In some instances, phosphine oxides can be used as pre-catalysts, which are reduced in situ to the active phosphine catalyst. There are no specific reports of this compound being used to catalyze annulation reactions.

Organocatalytic Roles of this compound

Chiral phosphine oxides have been explored as organocatalysts, functioning as Lewis bases to activate substrates in stereoselective transformations. While this is an emerging area of research, there are currently no studies describing the organocatalytic activity of this compound.

Applications in Advanced Materials Science

Optoelectronic Materials

While the primary research focus for (4-Fluorophenyl)diphenylphosphine oxide has been in the area of flame retardants, the broader class of diphenylphosphine (B32561) oxide derivatives is of significant interest in the field of optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).

In OLEDs, host materials play a crucial role in the emissive layer by facilitating the transport of charge carriers (electrons and holes) and enabling efficient energy transfer to the light-emitting dopant molecules. noctiluca.euossila.com Diphenylphosphine oxide moieties are known to be electron-withdrawing, which can enhance the electron-transporting properties of a molecule. researchgate.net This characteristic is beneficial for creating bipolar host materials that can transport both electrons and holes, leading to a more balanced charge injection and recombination within the emissive layer, which in turn improves the efficiency and lifetime of the OLED device. noctiluca.eu

Influence on Electroluminescent Properties

In the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), phosphine (B1218219) oxide derivatives are widely utilized as host materials or electron-transporting materials (ETMs). noctiluca.eursc.org The phosphine oxide (P=O) moiety possesses strong electron-withdrawing properties, which helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material. researchgate.net This facilitates more efficient electron injection and transport within the OLED device structure. rsc.orgresearchgate.net

Furthermore, the tetrahedral geometry of the phosphine oxide group helps to create an amorphous or non-crystalline morphology in thin films. researchgate.net This is critical for preventing crystallization and phase separation, which can degrade device performance and lifespan. noctiluca.eu One of the most important characteristics of phosphine oxide-based hosts is their typically high triplet energy (T₁). noctiluca.euacs.org A high T₁ energy is essential to confine the triplet excitons on the guest emitter molecules (especially in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs), preventing energy loss and ensuring high quantum efficiency. noctiluca.euacs.org

Materials for Dielectric Applications

A critical application of this compound is in the formulation of materials with low dielectric constants (Dk or ε) and low dielectric loss (Df or tanδ). researchgate.netresearchgate.net These properties are essential for materials used in high-frequency applications, such as substrates for printed circuit boards in 5G communication technology, to minimize signal delay and ensure signal integrity. researchgate.netresearcher.life

Research has demonstrated that incorporating this compound, also referred to as 4-FPO, into epoxy resin (EP) thermosets can significantly enhance their dielectric performance. researchgate.netresearchgate.net The improvement is attributed to several factors:

Increased Free Volume : The presence of bulky fluorine atoms and phenyl groups can increase the free volume within the polymer matrix, which further decreases the dielectric constant. cnrs.fr

Reduced Dipole Moment : The symmetric introduction of such groups can lead to a reduction in the polarity of the polymer matrix. mdpi.com

Studies on epoxy resins modified with 4-FPO show a clear reduction in both Dk and Df compared to the unmodified resin. For instance, an epoxy composite containing 0.6 wt% of phosphorus from 4-FPO (EP/4-FPO-0.6) exhibited markedly improved dielectric properties. researchgate.netresearchgate.net

Dielectric Properties of 4-FPO Modified Epoxy Resin at 1 MHz

MaterialPhosphorus Content (wt%)Dielectric Constant (Dk)Dielectric Loss (Df)Source
Unmodified Epoxy Resin (EP)04.020.0144 researchgate.netresearchgate.net
EP/4-FPO-0.60.63.650.0112 researchgate.netresearchgate.net

These findings indicate that this compound is an effective additive for creating high-performance, low-k materials suitable for the microelectronics industry. researchgate.net

Extractants for Metal Ion Separation (e.g., F-block Elements)

Organophosphorus compounds are paramount in the field of hydrometallurgy, particularly for the solvent extraction and separation of f-block elements—lanthanides and actinides—from spent nuclear fuel and other sources. nih.govmdpi.com Neutral organophosphorus compounds, including phosphine oxides, are effective extractants due to the Lewis basicity of the phosphoryl oxygen atom, which can coordinate with metal ions. bohrium.com

The extraction efficiency and selectivity of these compounds are influenced by their molecular structure. mdpi.com Bidentate and polydentate phosphine oxides are often more promising for nuclear waste fractionation than monodentate versions. bohrium.com Fluorinated phosphine oxides have been investigated for use with fluorinated diluents, which can offer unique phase-separation properties and stability. researchgate.netresearchgate.net

While specific studies detailing the use of this compound for f-block element extraction are limited, its structure aligns with the principles of effective extractants. As a neutral phosphine oxide, it can coordinate with metal ions. The presence of the fluorophenyl group can influence its solubility in various organic diluents and modify the electronic properties of the phosphoryl group, potentially tuning its selectivity for different metal ions. Research on analogous acetyl-containing phosphine oxides has shown that structural modifications significantly impact the distribution ratios and selectivity for uranium(VI), thorium(IV), and various lanthanides(III). bohrium.com

Classes of Organophosphorus Extractants and Their Targets

Extractant ClassExample CompoundPrimary Target IonsSource
Neutral Phosphine OxideTrialkyl phosphine oxide (TRPO)Actinides, Lanthanides nih.gov
Carbamoylmethylphosphine OxideOctyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)Actinides, Lanthanides nih.gov
Acidic Dithiophosphinic AcidCyanex 301Actinides(III) over Lanthanides(III) nih.gov
Acidic Phosphinic AcidCyanex 272Cobalt, Nickel mdpi.com

Given the established role of fluorinated organophosphorus compounds in metal extraction, this compound represents a candidate for further investigation in advanced separation processes. researchgate.net

Considerations for Chlorine-Tolerant Polymers for Desalination

The development of chlorine-resistant membranes for water desalination is a critical area of materials science. nsf.gov State-of-the-art reverse osmosis (RO) membranes are typically made from aromatic polyamides, which are highly susceptible to degradation by chlorine used for biofouling control. nsf.gov This chemical vulnerability leads to reduced membrane lifespan and increased operational costs.

Research into alternative polymer backbones that can withstand chlorine exposure is ongoing. One promising approach involves the use of highly stable building blocks in the polymer structure. In this context, the triphenyl phosphine oxide (TPPO) moiety has been identified as a candidate for creating more robust polymers. A study on disulfonated poly(arylene ether) copolymers for desalination membranes explored replacing a sulfone linkage with a more polar TPPO group to create materials with new property sets. researchgate.net This indicates that the phosphine oxide structure is being considered for its intrinsic chemical stability in the design of next-generation membrane materials.

This compound, as a derivative of TPPO, offers properties that could be advantageous for this application. The inherent stability of the phosphine oxide group, combined with the exceptional strength and chemical inertness of the carbon-fluorine bond, could impart superior resistance to oxidative degradation by chlorine. Furthermore, the hydrophobic nature of fluorinated polymers could potentially reduce membrane fouling. While epoxide-based polymers are also being explored for chlorine resistance, the incorporation of phosphine oxide moieties into polymer backbones like poly(arylene ether)s presents another viable research direction for developing durable, chlorine-tolerant desalination membranes. researchgate.netconsensus.app

Reaction Mechanisms and Mechanistic Investigations

Studies on Arylation Mechanisms

The formation of the P-C bond in triarylphosphine oxides, including (4-Fluorophenyl)diphenylphosphine oxide, is a key synthetic step. One of the modern and efficient methods for creating this bond is the P-arylation of secondary phosphine (B1218219) oxides (such as diphenylphosphine (B32561) oxide) with arynes. This approach serves as a powerful alternative to traditional cross-coupling reactions like the Hirao reaction.

The proposed mechanism for the P-arylation of a secondary phosphine oxide with an aryne (generated in situ, for example, from an aryl triflate) begins with the tautomerization of the phosphine oxide from its pentavalent P(V) form, R₂P(O)H, to its trivalent P(III) tautomer, R₂P-OH. This tautomerization is often facilitated by a base. The nucleophilic trivalent phosphorus then attacks the aryne intermediate. This is followed by a proton transfer step to yield the final tertiary phosphine oxide product. This transition-metal-free method is highly efficient for constructing the aryl-phosphorus bond.

Another significant pathway is the palladium-catalyzed α-arylation of benzylic phosphine oxides. While not a direct synthesis of the target molecule, it provides insight into C-P bond formation mechanisms. This deprotonative cross-coupling process involves the use of a palladium catalyst, such as Pd(OAc)₂, with a suitable ligand like Xantphos. A strong base, like sodium tert-butoxide (NaOtBu), is required to deprotonate the weakly acidic α-protons of the phosphine oxide, enabling transmetallation to the palladium center and subsequent reductive elimination to form the arylated product. nih.gov

Mechanisms of Quaternization and Wittig Reactions

A versatile, two-step method for the synthesis of aryldiphenylphosphine oxides involves the quaternization of a tertiary diphenylphosphine followed by a Wittig-type reaction. This strategy is particularly useful for producing phosphine oxides with specific aryl groups that are difficult to synthesize via other routes, such as the alkaline hydrolysis of the corresponding triphenylphosphonium salts. nih.govharvard.edu

The first step is the quaternization of a diphenylphosphine, typically methyldiphenylphosphine (B73815) or benzyldiphenylphosphine, with an aryl halide (e.g., 1-bromo-4-fluorobenzene). This reaction forms a quaternary phosphonium (B103445) salt. The quaternization can proceed without a catalyst at elevated temperatures, but is often facilitated by a nickel catalyst, which allows for milder reaction conditions and tolerance of a wider range of functional groups. researchgate.net

The second step utilizes the resulting phosphonium salt in a Wittig reaction . Unlike the traditional Wittig reaction which aims to synthesize an olefin, here the phosphine oxide is the desired product. The phosphonium salt is treated with a base to form a phosphorus ylide. This ylide then reacts with an aldehyde. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.orgresearchgate.net This intermediate then collapses, driven by the formation of the highly stable phosphorus-oxygen double bond, to yield the final this compound and an olefin byproduct. wikipedia.org This method cleverly inverts the typical focus of the Wittig reaction to produce the phosphine oxide as the main product. nih.govresearchgate.net

StepReaction TypeReactantsIntermediateProduct
1QuaternizationMethyldiphenylphosphine, 1-bromo-4-fluorobenzene-(4-Fluorophenyl)(methyl)diphenylphosphonium bromide
2Wittig ReactionPhosphonium salt, Base, AldehydeYlide, OxaphosphetaneThis compound, Olefin

Mechanistic Pathways of Alkaline Hydrolysis of Phosphonium Salts

The alkaline hydrolysis of quaternary phosphonium salts is a classical method for synthesizing tertiary phosphine oxides. The reaction mechanism is generally accepted to proceed through a three-step sequence involving a pentacoordinate phosphorus intermediate. nih.govresearchgate.net

The established mechanism is as follows:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic phosphorus center of the aryltriphenylphosphonium salt. This attack results in the formation of a pentacoordinate hydroxyphosphorane intermediate.

Deprotonation: A second hydroxide ion acts as a base, deprotonating the hydroxyl group of the hydroxyphosphorane. This step forms a negatively charged oxyanionic phosphorane.

Fragmentation: The oxyanionic phosphorane intermediate is unstable and fragments. This step involves the cleavage of a phosphorus-carbon bond, expelling the most stable carbanion as the leaving group. The principle of "apical entry and apical departure" on the pentacoordinate phosphorus compound governs this fragmentation. The departing aryl or alkyl group is subsequently protonated by the solvent (water) to form an arene or alkane, while the thermodynamically stable tertiary phosphine oxide is formed concurrently. nih.gov

The relative ease of cleavage of the groups attached to the phosphorus atom depends on their ability to stabilize a negative charge. Groups that are more electron-withdrawing are generally better leaving groups. organic-chemistry.org For a salt like (4-fluorophenyl)triphenylphosphonium bromide, there is a competition between the departure of the 4-fluorophenyl group and a phenyl group.

In some specific cases, such as with (p-acylphenyl)triphenylphosphonium salts, an alternative ligand-coupling mechanism via a penta-valent phosphorus intermediate has been proposed to explain the formation of biaryl side products alongside the expected phosphine oxide. nih.gov

Radical Trapping Experiments in Reaction Pathway Elucidation

While many reactions involving phosphine oxides proceed through ionic pathways, radical mechanisms are also possible, particularly under photochemical or thermal initiation conditions. Radical trapping experiments are a key tool for detecting the presence of short-lived radical intermediates and elucidating these mechanistic pathways. whiterose.ac.uk

In the context of phosphorus chemistry, diphenylphosphine oxide itself can act as a radical trapping agent. For instance, substituted allyl diphenylphosphine oxides have been used as novel agents for the radical allylation of dithiocarbonates. organic-chemistry.org This demonstrates the capability of the phosphine oxide moiety to participate in radical processes.

While specific radical trapping studies elucidating the mainstream synthesis of this compound are not widely reported, the potential for radical intermediates exists. For example, in certain arylation reactions, a single-electron transfer (SET) mechanism could generate aryl or phosphoryl radicals. semanticscholar.org If such a pathway were active, the addition of a radical trap like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or 1,1-diphenylethylene (B42955) would lead to the formation of a trapped adduct, providing evidence for the radical mechanism. researchgate.net The absence of reaction inhibition by such traps would, conversely, support an ionic or concerted pathway. The formation of P-centered radicals from phosphine oxides has been established in various contexts, suggesting that these trapping techniques are applicable for investigating potential side reactions or alternative mechanistic routes. semanticscholar.org

Light-Dependent Reaction Kinetics Studies

The photochemistry of triarylphosphine oxides and related compounds is relevant to their application as photoinitiators and in photoredox catalysis. While detailed light-dependent kinetic studies specifically on this compound are scarce, the behavior of similar molecules provides significant insight.

The photochemistry of acylphosphine oxides, such as (2,4,6-trimethylbenzoyl)diphenylphosphine oxide, has been studied using time-resolved spectroscopy. Upon UV irradiation, these molecules undergo α-cleavage to produce a phosphinoyl radical (R₂P•=O) and an acyl radical (R-C•=O). elsevierpure.com It is plausible that under certain UV conditions, triarylphosphine oxides could also undergo bond cleavage to form radical species.

Furthermore, the photoinduced oxidation of triphenylphosphine (B44618) in the presence of oxygen has been shown to produce triphenylphosphine oxide. researchgate.net This reaction can be sensitized by compounds like 9,10-dicyanoanthracene (B74266) (DCA), where an electron transfer from the phosphine to the excited state of the sensitizer (B1316253) forms a phosphine radical cation. This radical cation then reacts with molecular oxygen to ultimately yield the phosphine oxide. wikipedia.org Kinetic studies of such light-dependent reactions can be performed by monitoring the consumption of reactants or formation of products over time using techniques like quantitative NMR spectroscopy under controlled irradiation. researchgate.net The rate of such reactions can be dependent on factors like light intensity (photon flux), the concentration of the photosensitizer, and the presence of quenchers. nih.gov

ParameterDescriptionPotential Influence on Reaction Rate
Photon Flux The intensity of the incident light.Rate is often proportional to intensity at low flux, but can become independent at high flux (saturation kinetics). nih.gov
Quantum Yield (Φ) The efficiency of a photochemical process, defined as the number of molecules reacted per photon absorbed.A higher quantum yield indicates a more efficient light-dependent reaction.
Sensitizer A molecule that absorbs light and transfers the energy to the reactant.The choice and concentration of the sensitizer can dramatically affect the reaction rate and mechanism.
Quencher A species that deactivates the excited state of the reactant or sensitizer.The presence of quenchers, such as oxygen, can decrease the reaction rate.

Pyrolysis Mechanisms in Materials Degradation

This compound and similar triarylphosphine oxides are used as flame retardants in polymers. Their effectiveness relies on their thermal degradation (pyrolysis) behavior, which can interfere with the combustion cycle of the polymer in both the condensed phase and the gas phase. nih.gov

Mechanistic studies on flame retardant epoxy resins containing a derivative of this compound revealed a dual-mode action. researchgate.net

Gas-Phase Mechanism: During pyrolysis, the phosphine oxide can decompose to produce volatile, phosphorus-containing radical species, such as PO• and HPO•. These radicals are released into the gas phase (the flame), where they act as radical scavengers. They efficiently trap the high-energy H• and OH• radicals that are essential for propagating the combustion chain reactions. This "flame inhibition" effect cools the flame and reduces its intensity. nih.govunina.it

Condensed-Phase Mechanism: The phosphine oxide can also promote the formation of a stable, insulating char layer on the surface of the degrading polymer. researchgate.net During pyrolysis, phosphorus-containing compounds can dehydrate the polymer backbone, leading to cross-linking and aromatization, which are key steps in char formation. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the diffusion of flammable volatile gases to the flame and oxygen from the air to the polymer. researchgate.netaerofiltri.it

The thermal decomposition of triphenylphosphine oxide itself is complex. Studies on related systems suggest that at high temperatures, P-C and P=O bond cleavage can occur, leading to the formation of various phosphorus-containing species and hydrocarbon fragments. harvard.edu The presence of the fluorine atom in this compound likely influences the specific decomposition pathways and the volatility of the resulting fragments.

Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound and its precursors is significantly influenced by electronic and steric effects. The substituents on the phosphorus atom and the aryl rings dictate the course and rate of reactions.

Electronic Effects: The fluorine atom at the para-position of one phenyl ring is a key feature of the title compound. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also has lone pairs that can participate in a positive mesomeric effect (+M), donating electron density to the aromatic ring. For substituents at the para position, the mesomeric effect often dominates. However, in the case of fluorine, the inductive effect is generally considered more significant in influencing the reactivity of attached groups.

In Alkaline Hydrolysis: The electron-withdrawing nature of the 4-fluorophenyl group makes the corresponding carbanion more stable compared to the unsubstituted phenyl carbanion. This increased stability facilitates the cleavage of the P–C(fluorophenyl) bond during the alkaline hydrolysis of the corresponding phosphonium salt, making the 4-fluorophenyl group a better leaving group than a phenyl group. organic-chemistry.org

In Arylation: During the palladium-catalyzed α-arylation of phosphine oxides, electron-withdrawing groups on the aryl bromide reactant (like fluorine) generally lead to good yields, indicating that the electronic nature of the coupling partner is well-tolerated. nih.gov

Steric Effects: The three bulky aryl groups around the tetrahedral phosphorus center create significant steric hindrance.

In Nucleophilic Attack: The bulky phenyl groups can sterically shield the phosphorus atom from attack by nucleophiles. However, in reactions like alkaline hydrolysis, the attack still occurs readily due to the high electrophilicity of the phosphorus center in phosphonium salts.

In Ligand Behavior: When used as ligands in transition metal catalysis, the steric bulk of triarylphosphines (the precursors to the oxides) is critical. The Tolman cone angle is a measure of this bulk, which influences the coordination number, geometry, and catalytic activity of the metal center. While the oxide itself is not typically used as a ligand, the steric profile is a defining characteristic of the molecular structure.

The interplay between these electronic and steric factors is crucial for understanding and predicting the behavior of this compound in various chemical transformations.

Structure Activity Relationships Sar in Fluorinated Diphenylphosphine Oxides

Impact of Fluorine Substitution on Reactivity and Electronic Properties

The substitution of a hydrogen atom with a fluorine atom on one of the phenyl rings of diphenylphosphine (B32561) oxide significantly influences the electronic environment of the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing nature impacts the reactivity of the phosphine (B1218219) oxide.

Electronic Effects: The fluorine atom at the para-position of the phenyl ring exerts a strong inductive effect (-I) and a weaker mesomeric effect (+M). This combination leads to a net withdrawal of electron density from the aromatic ring and, consequently, from the phosphorus atom. This electronic perturbation alters the properties of the phosphoryl group (P=O).

P=O Bond Polarity: The electron-withdrawing fluorine atom increases the positive charge on the phosphorus atom, enhancing the polarity of the P=O double bond. This can influence the compound's ability to act as a hydrogen bond acceptor and its coordination properties with metal centers.

Reactivity: The altered electronic landscape directly affects the reactivity of (4-Fluorophenyl)diphenylphosphine oxide.

Nucleophilicity of the Oxygen Atom: The increased positive charge on the phosphorus atom leads to a stronger and more polarized P=O bond, which can decrease the nucleophilicity of the phosphoryl oxygen.

Susceptibility to Reduction: The reduction of the P=O bond is a key step in catalytic cycles where phosphine oxides are byproducts. researchgate.netresearchgate.net Computational studies suggest that electron-withdrawing substituents, like fluorine, can make the phosphine oxide more difficult to reduce compared to electron-rich analogues. uq.edu.au This is because the reduction involves a hydride transfer to the phosphorus atom, which is less favorable for a more electron-deficient center. uq.edu.au

A comparative table of calculated electronic properties for a generic fluorophenylpyridine series illustrates the typical influence of fluorine substitution.

PropertyPhenylpyridineFluorophenylpyridine
Dipole Moment (μ)VariesGenerally Increases
Polarizability (α)BaselineMinor Change
HOMO-LUMO GapBaselineCan be altered
Data derived from theoretical investigations on related fluorinated aromatic compounds. researchgate.netajchem-a.com

Comparative Studies with Unfluorinated Analogues

To fully appreciate the impact of the fluorine substituent, it is essential to compare this compound with its unfluorinated parent compound, triphenylphosphine (B44618) oxide (TPPO).

Solubility and Crystallinity: Fluorine substitution can alter the intermolecular forces, affecting solubility and crystal packing. The introduction of a polar C-F bond can change the molecule's interaction with different solvents. Studies on fluorinated phosphine oxides have noted differences in crystal structures and intermolecular contacts, such as lone pair-π and weak hydrogen bonding interactions, compared to their non-fluorinated counterparts. nih.govnih.gov

Electronic and Spectroscopic Properties: Photoelectron spectroscopy combined with density functional theory (DFT) calculations on related fluorinated porphyrins reveals that fluorination significantly impacts the electronic structure. rsc.orgresearchgate.net The highly electronegative fluorine atoms stabilize the molecular orbitals, leading to changes in the ionization potential and electron affinity compared to the non-fluorinated analogues. These changes are fundamental to the compound's performance in electronic devices.

PropertyTriphenylphosphine Oxide (TPPO)This compound
Formula C18H15OPC18H14FOP
Molecular Weight 278.28 g/mol 296.27 g/mol
Reactivity toward Reduction More readily reducedLess readily reduced uq.edu.au
Electronic Nature Electron-richer phosphorus centerElectron-poorer phosphorus center

Influence of Substituent Effects on Catalytic Performance

While phosphine oxides are often byproducts in reactions like the Wittig or Mitsunobu reaction, they can also serve as ligands or pre-catalysts in various transformations. researchgate.net The electronic properties of the phosphine oxide, dictated by its substituents, are crucial for its catalytic performance.

The electron-withdrawing 4-fluorophenyl group modifies the Lewis basicity of the phosphoryl oxygen and the electronic environment of the phosphorus center. This has several implications for catalysis:

Ligand Properties: When used as a ligand in transition metal catalysis, the electronic nature of the phosphine oxide can influence the catalytic activity of the metal center. An electron-deficient ligand can modulate the electron density at the metal, affecting its reactivity in processes like oxidative addition and reductive elimination. Incorporating fluorine into catalysts has been shown to significantly improve performance in reactions like the oxygen evolution reaction (OER), an effect attributed to fluorine's high electronegativity. rsc.org

Organocatalysis: In metal-free catalysis, phosphine oxides themselves can act as catalysts. For example, certain phosphine oxides have been shown to catalyze the activation of C–O bonds in alcohols. researchgate.net The presence of a fluorine substituent would directly impact the catalytic cycle by altering the interaction energies with substrates and intermediates.

Catalyst Stability: The inherent stability conferred by the C-F bond can lead to more robust catalysts with longer lifetimes under harsh reaction conditions.

In a study on platinum-catalyzed reactions, the electronic nature of phosphine ligands was shown to be critical. nih.gov While that study focused on phosphines, the principles extend to their oxide counterparts when used as ligands, where electron-withdrawing groups can affect the catalytic activity of the metal species. nih.gov

Correlation between Molecular Structure and Material Performance Parameters

This compound and similar structures are valuable building blocks in materials science, particularly for high-performance polymers and organic electronics like organic light-emitting diodes (OLEDs). researchgate.net

In High-Performance Polymers: The rigid structure and high thermal stability of the fluorinated diphenylphosphine oxide moiety make it an excellent component for engineering polymers with desirable properties.

Thermal Stability: When incorporated into polymer backbones, such as in poly(arylene phosphine oxide)s (PAPOs), the fluorophenyl group contributes to high thermal stability. Research on a poly[4′-fluorophenyl-bis(4-phenyl)phosphine oxide] showed a high glass transition temperature (Tg) of 320 °C and a char yield of 54% at 650 °C in air, indicating its suitability for high-temperature applications. researchgate.net

Flame Retardancy: Phosphorus-containing compounds are well-known flame retardants. The phosphine oxide group acts in both the gas phase (radical trapping) and condensed phase (char formation). Studies on epoxy resins modified with (4-fluorophenyl)phenylphosphine oxide derivatives demonstrated enhanced flame retardancy and improved dielectric properties. researchgate.net The fluorine atom can further enhance these properties.

Dielectric Properties: The introduction of fluorine is a common strategy to lower the dielectric constant of polymers, which is crucial for applications in microelectronics. Epoxy composites containing a fluorinated diphenylphosphine oxide derivative showed a reduced dielectric constant and dielectric loss. researchgate.net

In Organic Light-Emitting Diodes (OLEDs): Phosphine oxide derivatives are widely used as electron-transporting materials (ETMs) or hosts for phosphorescent emitters in OLEDs due to their strong electron-withdrawing properties and high triplet energies. researchgate.netresearchgate.net

Electron Transport: The electron-deficient nature of the this compound, resulting from both the P=O group and the fluorine atom, facilitates efficient electron injection and transport. This helps in balancing the charge carrier mobility within the device, leading to higher recombination efficiency. researchgate.net

Morphological Stability: The tetrahedral geometry around the phosphorus atom helps to create amorphous thin films, which are essential for preventing crystallization and ensuring the long-term operational stability of OLED devices. researchgate.net

High Triplet Energy: Phosphine oxides generally possess high triplet energies, which allows them to act as effective hosts for phosphorescent emitters (dopants) by preventing reverse energy transfer from the dopant to the host. This is critical for achieving high efficiency in phosphorescent OLEDs (PHOLEDs). scispace.com

Material ParameterInfluence of this compound Moiety
Glass Transition Temp. (Tg) Increases, enhancing thermal stability. researchgate.net
Flame Retardancy Improves through char formation and radical trapping. researchgate.net
Dielectric Constant Lowers, beneficial for microelectronics. researchgate.net
Electron Mobility (in OLEDs) Enhances, leading to better device efficiency. researchgate.net
Film Morphology Promotes stable amorphous films. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Advances

Research into (4-Fluorophenyl)diphenylphosphine oxide and its derivatives has led to significant advancements, primarily in the field of materials science. A key achievement has been its successful synthesis and application as a multifunctional additive for polymers, particularly epoxy resins. researchgate.netresearchgate.net Studies have demonstrated that incorporating this compound enhances critical properties of the polymer matrix.

One of the most notable advances is the improvement of flame retardancy in epoxy resins. The addition of (4-fluorophenyl)(phenyl)phosphine oxide (4-FPO) has been shown to increase the limiting oxygen index (LOI) and help materials achieve a UL-94 V-0 rating, which is a critical standard for fire safety in electronics and other applications. researchgate.net The mechanism for this enhanced flame retardancy involves both gas-phase and condensed-phase actions, where the compound scavenges combustion-propagating free radicals and promotes the formation of a protective char layer. researchgate.net

Furthermore, research has highlighted its role in improving the dielectric properties and hydrophobicity of modified epoxy thermosets. researchgate.net The introduction of the fluorine-containing phosphine (B1218219) oxide derivative lowers the dielectric constant and dielectric loss of the material, making it suitable for applications in high-frequency electronics. researchgate.net These advances underscore the potential of this compound as a versatile additive for creating high-performance, safer, and more reliable polymer composites.

Remaining Challenges and Open Questions

Despite the promising results, several challenges and open questions remain in the research and application of this compound. A significant limitation identified in studies is the sensitivity of related compounds like 4-FPO to oxygen, which necessitates a pre-curing process. researchgate.netresearchgate.net This requirement complicates manufacturing and can limit its broader industrial application as a flame retardant. Overcoming this sensitivity is a key hurdle for its practical implementation.

Further open questions relate to the long-term stability and durability of materials modified with this compound. While initial performance improvements are well-documented, the behavior of these composites under prolonged exposure to environmental stressors such as UV radiation, humidity, and thermal cycling is not yet fully understood. The scalability of current synthetic routes for industrial-level production also remains a challenge that needs to be addressed to ensure cost-effectiveness.

Finally, the full scope of its potential applications is yet to be explored. While its efficacy in epoxy resins is established, its performance in other polymer systems (e.g., polycarbonates, polyamides) is an area that requires investigation. The precise structure-property relationships that govern its multifunctional benefits are also not completely elucidated, leaving room for more fundamental scientific inquiry.

Emerging Applications and Materials Design

The unique combination of properties imparted by this compound opens up possibilities for its use in a variety of emerging applications and advanced materials. Its demonstrated ability to enhance flame retardancy and dielectric performance makes it a strong candidate for next-generation electronics, particularly in components for 5G technology, printed circuit boards, and electronic packaging where low signal loss and high fire safety are paramount. researchgate.net

Future materials design could involve covalently incorporating the this compound moiety into the polymer backbone, rather than using it merely as a physical additive. This approach could lead to the development of inherently flame-retardant polymers with superior thermal stability and mechanical properties, as the functional group would be permanently locked into the material's structure.

Beyond electronics, its application could be extended to other high-performance sectors such as aerospace, automotive, and construction, where lightweight, durable, and fire-resistant materials are in high demand. For instance, its use in composites for aircraft interiors or in advanced coatings could significantly improve safety and performance. The table below summarizes the performance enhancements observed in epoxy resins modified with a derivative of the title compound, highlighting its potential for materials design. researchgate.net

PropertyUnmodified Epoxy Resin (EP)EP Modified with BFPPO (0.9 wt% P)Improvement
Limiting Oxygen Index (LOI)26.5%34.0%+28.3%
UL-94 RatingNo RatingV-0Achieved Highest Rating
Peak Heat Release Rate (pHRR)1200 kW/m² (approx.)Lower than pure EPReduced Heat Release
Total Heat Release (THR)Higher ValueLower than pure EPReduced Total Heat

Data derived from studies on Benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), a derivative of the title compound. researchgate.net

Directions for Advanced Computational and Mechanistic Studies

To accelerate the development and application of this compound, advanced computational and mechanistic studies are essential. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, bond energies, and reactivity. nih.gov Such studies can help elucidate the fundamental mechanisms of its flame-retardant action, for example, by modeling the interaction with radicals in the gas phase and the chemical transformations that lead to char formation in the condensed phase. researchgate.net

Computational modeling can also be used to predict how structural modifications would affect the compound's properties. For instance, DFT can be employed to screen potential new derivatives for desirable characteristics like enhanced thermal stability or specific electronic properties, guiding synthetic efforts toward the most promising candidates. researcher.life This predictive capability can significantly reduce the experimental workload and accelerate the design of new, more effective additives.

Furthermore, molecular dynamics simulations can be utilized to study the interaction and compatibility of this compound and its derivatives with various polymer matrices. sciepub.com These simulations can predict key material properties such as the glass transition temperature, mechanical strength, and morphology of the resulting composites. By correlating these computational predictions with experimental data, a comprehensive understanding of the structure-property relationships can be established, paving the way for the rational design of novel high-performance materials. nih.gov

Q & A

Q. What synthetic methodologies are effective for introducing fluorine-containing substituents into diphenylphosphine oxide derivatives?

(4-Fluorophenyl)diphenylphosphine oxide can be synthesized via diazotization and azide substitution reactions. For example, (4-azidophenyl)diphenylphosphine oxide is synthesized by reacting (4-aminophenyl)diphenylphosphine oxide with NaNO₂ at 0°C, followed by NaN₃ addition to yield the azide derivative . Fluorine substitution may involve analogous halogenation or cross-coupling steps, though specific protocols for the fluorophenyl variant require optimization of reaction conditions (e.g., temperature, catalyst selection).

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

Nuclear magnetic resonance (NMR) is critical:

  • ¹H/¹³C NMR identifies aromatic protons and substituent effects (e.g., fluorine-induced deshielding) .
  • ³¹P NMR confirms phosphorus oxidation state and electronic environment (typical δ ~20–30 ppm for phosphine oxides) .
  • High-resolution mass spectrometry (HRMS-ESI-TOF) validates molecular weight and purity .

Q. What role does this compound play in multicomponent reactions?

Microwave-assisted reactions using diphenylphosphine oxide derivatives show high efficiency. For example, Ag₂O-mediated cycloaddition with alkynes under microwave irradiation (100°C, 2 h) yields benzophosphole oxides with >80% efficiency . Fluorine substituents may enhance electronic effects, influencing regioselectivity.

Advanced Research Questions

Q. How does the electronic nature of the fluorophenyl group influence hydrophosphorylation reactions?

Competitive experiments reveal diphenylphosphine oxide derivatives exhibit higher reactivity than dialkyl phosphites in copper-catalyzed hydrophosphorylation. Electron-withdrawing groups (e.g., fluorine) increase electrophilicity at phosphorus, accelerating alkyne addition. For phenylacetylene, diphenylphosphine oxide achieves 85% yield vs. minimal reactivity with diethyl phosphite .

Q. What mechanistic insights explain the regioselectivity in Lewis acid-catalyzed phosphorylation of indolylmethanols?

Yb(OTf)₃-mediated reactions show fluorophenyl groups direct phosphorylation to the indole C3 position via steric and electronic modulation. For (bis(4-fluorophenyl)methyl) derivatives, ¹⁹F NMR and X-ray crystallography reveal non-covalent interactions (e.g., C–F⋯π) that stabilize transition states, achieving >80% regioselectivity .

Q. How does this compound enhance performance in optoelectronic materials?

Incorporation into multi-resonance thermally activated delayed fluorescence (TADF) emitters (e.g., PhCzBN-PO) introduces steric bulk and electron-withdrawing effects, narrowing emission bandwidth. Devices achieve 32.4% external quantum efficiency (EQE) with CIE coordinates (0.24, 0.67), attributed to suppressed non-radiative decay and balanced charge transport .

Q. What strategies optimize catalytic efficiency in hydrosilylation using phosphine oxide-functionalized supports?

Graphite oxide (GO) modified with diphenylphosphine oxide ligands stabilizes platinum complexes (GO-P-Pt). The fluorophenyl group enhances hydrophobicity and substrate affinity, achieving 98% conversion in olefin hydrosilylation. Characterization via FT-IR and XRD confirms ligand anchoring and electronic interactions .

Data Contradictions and Resolution

Q. Why do deuterium-labeling studies show conflicting hydrogen sources in phosphine oxide-mediated reactions?

In formate-assisted reactions, deuterium incorporation varies with phosphine oxide structure. For example, diphenylphosphine oxide acts as a hydrogen donor (77% D in d-2A), while tert-butyl variants show lower deuteration. Contradictions arise from competing pathways (e.g., radical vs. ionic mechanisms), resolved via kinetic isotope effect (KIE) studies .

Methodological Recommendations

  • Synthetic Optimization : Screen Lewis acids (e.g., Yb(OTf)₃ vs. Sc(OTf)₃) to control phosphorylation regioselectivity .
  • Catalytic Screening : Compare diphenylphosphine oxide with electron-deficient analogs (e.g., p-CF₃-substituted) to isolate electronic effects .
  • Material Characterization : Combine grazing-incidence XRD and transient absorption spectroscopy to correlate phosphine oxide structure with TADF device performance .

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